ditert-butyl (2S)-2-aminopentanedioate
CAS No.: 16874-06-9
Cat. No.: VC21016726
Molecular Formula: C13H25NO4
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16874-06-9 |
---|---|
Molecular Formula | C13H25NO4 |
Molecular Weight | 259.34 g/mol |
IUPAC Name | ditert-butyl (2S)-2-aminopentanedioate |
Standard InChI | InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 |
Standard InChI Key | NTUGPDFKMVHCCJ-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |
Chemical Identity and Properties
Structural Characteristics
ditert-butyl (2S)-2-aminopentanedioate is derived from L-glutamic acid, with both carboxylic acid groups protected as tert-butyl esters. The compound maintains the (S) stereochemistry at the alpha carbon, preserving the chirality of the natural amino acid. Its structural formula can be represented as C13H25NO4, with a molecular weight of 259.34 g/mol . The structure features a primary amine group at the alpha position, which remains available for peptide coupling reactions.
The compound's IUPAC name is ditert-butyl (2S)-2-aminopentanedioate, though it is also known by several synonyms including:
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(S)-Di-tert-butyl 2-aminopentanedioate
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H-Glu(OtBu)-OtBu
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L-Glutamic acid, 1,5-bis(1,1-dimethylethyl) ester
The compound is assigned CAS number 16874-06-9, distinguishing it from its hydrochloride salt form .
Chemical Identifiers
The following table summarizes the key chemical identifiers for ditert-butyl (2S)-2-aminopentanedioate:
Parameter | Value |
---|---|
CAS Number | 16874-06-9 |
Molecular Formula | C13H25NO4 |
Molecular Weight | 259.34 g/mol |
IUPAC Name | ditert-butyl (2S)-2-aminopentanedioate |
SMILES | CC(C)(C)OC(=O)CCC@@HN |
InChI | InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 |
InChIKey | NTUGPDFKMVHCCJ-VIFPVBQESA-N |
Biochemical Significance and Applications
Role in Peptide Synthesis
ditert-butyl (2S)-2-aminopentanedioate serves as a protected form of L-glutamic acid that is particularly valuable in peptide synthesis. The tert-butyl protecting groups on both carboxylic acids provide:
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Protection from unwanted side reactions during peptide coupling
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Selective reactivity of the alpha-amino group
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Orthogonal deprotection strategies in complex peptide synthesis
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Enhanced solubility in organic solvents commonly used in peptide synthesis
Substance P Antagonistic Peptides
One of the most significant applications of ditert-butyl (2S)-2-aminopentanedioate is in the synthesis of substance P antagonistic peptides . Substance P is an important neuropeptide involved in pain transmission, inflammation, and various neurodegenerative processes. Antagonists of substance P have potential therapeutic value in treating:
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Chronic pain conditions
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Inflammatory disorders
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Certain neurological diseases
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Gastrointestinal disorders
The protected glutamic acid derivative enables precise control over peptide structure during the synthesis of these complex therapeutic candidates.
Research Applications
As a biochemical reagent, ditert-butyl (2S)-2-aminopentanedioate has applications primarily in research settings rather than direct therapeutic use . Its utility spans:
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Development of novel peptide therapeutics
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Structure-activity relationship studies of glutamate-containing peptides
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Medicinal chemistry research
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Biochemical investigations of protein-peptide interactions
Comparison with Related Compounds
Hydrochloride Salt Form
The hydrochloride salt of ditert-butyl (2S)-2-aminopentanedioate (C13H26ClNO4) differs from the free base in several important aspects:
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C13H25NO4 | C13H26ClNO4 |
Molecular Weight | 259.34 g/mol | 295.804 g/mol |
CAS Number | 16874-06-9 | 32677-01-3 |
Physical Properties | Less information available | Solid form, soluble in methanol (50 mg/ml) |
Stability | Less stable for storage | More stable, recommended storage at -20°C |
The hydrochloride salt form offers improved stability and defined solubility characteristics, making it often preferred for commercial availability and laboratory use .
Other Glutamic Acid Derivatives
ditert-butyl (2S)-2-aminopentanedioate is one of several protected forms of glutamic acid used in peptide synthesis. Other common derivatives include:
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Mono-protected forms (e.g., L-glutamic acid γ-tert-butyl ester)
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Differentially protected forms (e.g., α-benzyl-γ-tert-butyl glutamate)
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Fmoc or Boc protected versions for solid-phase peptide synthesis
The choice between these derivatives depends on the specific synthetic strategy and the desired selectivity in peptide bond formation.
Analytical Considerations
Solubility Profile
The solubility properties of ditert-butyl (2S)-2-aminopentanedioate are important for its applications in organic synthesis. While comprehensive solubility data for the free base is limited in the available literature, the hydrochloride salt form is known to be soluble in methanol at a concentration of approximately 50 mg/ml . This solubility in polar organic solvents facilitates its use in peptide synthesis and other chemical transformations.
The presence of the two lipophilic tert-butyl groups likely enhances solubility in less polar organic solvents compared to unprotected glutamic acid, while the free amine (or ammonium in the hydrochloride form) provides some affinity for more polar solvents.
Stability Considerations
The stability of ditert-butyl (2S)-2-aminopentanedioate is influenced by several factors:
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Susceptibility of tert-butyl esters to acidic hydrolysis
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Potential for oxidation of the primary amine
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Sensitivity to moisture over extended storage periods
The recommended storage conditions for the hydrochloride salt (freezer at -20°C in tightly closed containers away from oxidizing agents) suggest that these stability concerns are significant for long-term storage and use .
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